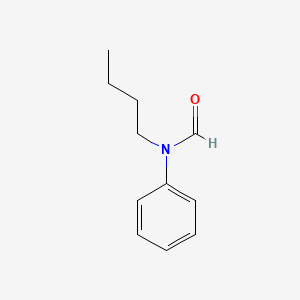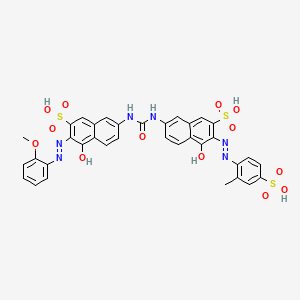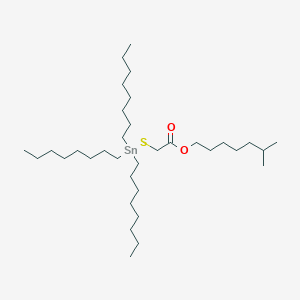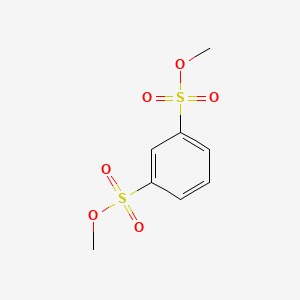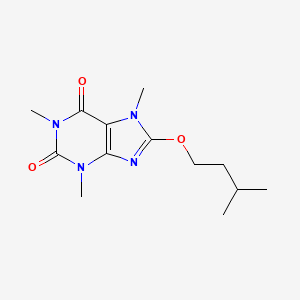
1,3,7-Trimethyl-8-(3-methylbutoxy)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Methylbutoxy)Caffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a 3-methylbutoxy group to the caffeine molecule, which may alter its chemical properties and potential applications. Caffeine itself is a central nervous system stimulant that is widely consumed for its ability to enhance alertness and reduce fatigue.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Methylbutoxy)Caffeine typically involves the alkylation of caffeine with 3-methylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 8-(3-Methylbutoxy)Caffeine.
Industrial Production Methods: Industrial production of 8-(3-Methylbutoxy)Caffeine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions: 8-(3-Methylbutoxy)Caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
科学研究应用
8-(3-Methylbutoxy)Caffeine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of alkylation on caffeine derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of 8-(3-Methylbutoxy)Caffeine is similar to that of caffeine. It acts as an adenosine receptor antagonist, blocking the action of adenosine and thereby increasing the release of neurotransmitters like dopamine and norepinephrine. This leads to enhanced alertness and reduced fatigue. The addition of the 3-methylbutoxy group may modify its binding affinity and selectivity for different adenosine receptor subtypes.
相似化合物的比较
Caffeine: The parent compound, widely known for its stimulant effects.
Theobromine: A related compound found in chocolate, with milder stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness: 8-(3-Methylbutoxy)Caffeine is unique due to the presence of the 3-methylbutoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, caffeine
属性
CAS 编号 |
31542-46-8 |
|---|---|
分子式 |
C13H20N4O3 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-(3-methylbutoxy)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3 |
InChI 键 |
AVUUYGRJEZCAIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


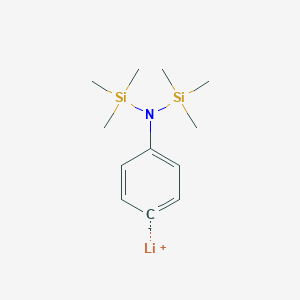
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)




![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

